molecular formula C15H15F2N3 B6473190 1-(2-fluorophenyl)-4-(3-fluoropyridin-2-yl)piperazine CAS No. 2640969-25-9

1-(2-fluorophenyl)-4-(3-fluoropyridin-2-yl)piperazine

Cat. No.: B6473190
CAS No.: 2640969-25-9
M. Wt: 275.30 g/mol
InChI Key: VWYAKHNNVCWIPI-UHFFFAOYSA-N
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Description

1-(2-Fluorophenyl)-4-(3-fluoropyridin-2-yl)piperazine is a chemical compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their diverse pharmacological activities and are widely used in medicinal chemistry. This particular compound features a fluorophenyl group and a fluoropyridinyl group attached to a piperazine ring, which may contribute to its unique chemical and biological properties.

Preparation Methods

The synthesis of 1-(2-fluorophenyl)-4-(3-fluoropyridin-2-yl)piperazine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-fluoroaniline and 3-fluoropyridine.

    Formation of Intermediate: The first step involves the formation of an intermediate by reacting 2-fluoroaniline with a suitable reagent to introduce the piperazine ring.

    Coupling Reaction: The intermediate is then coupled with 3-fluoropyridine under specific reaction conditions to form the final product.

    Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.

Industrial production methods may involve optimization of reaction conditions, use of catalysts, and scaling up the process to achieve higher yields and purity.

Chemical Reactions Analysis

1-(2-Fluorophenyl)-4-(3-fluoropyridin-2-yl)piperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced derivatives.

    Substitution: The compound can undergo substitution reactions where one or more of its functional groups are replaced by other groups. Common reagents for substitution reactions include halogens, alkylating agents, and nucleophiles.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to break down into its constituent parts.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(2-Fluorophenyl)-4-(3-fluoropyridin-2-yl)piperazine has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential pharmacological activities, including its effects on various biological targets. It may serve as a lead compound for the development of new drugs.

    Biological Studies: Researchers use the compound to study its interactions with biological molecules, such as enzymes and receptors, to understand its mechanism of action.

    Chemical Biology: The compound is used as a tool in chemical biology to probe biological pathways and processes.

    Industrial Applications: The compound may have applications in the development of new materials, agrochemicals, and other industrial products.

Mechanism of Action

The mechanism of action of 1-(2-fluorophenyl)-4-(3-fluoropyridin-2-yl)piperazine involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, and ion channels. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved depend on the specific biological context and the nature of the target.

Comparison with Similar Compounds

1-(2-Fluorophenyl)-4-(3-fluoropyridin-2-yl)piperazine can be compared with other similar compounds, such as:

    1-(2-Chlorophenyl)-4-(3-chloropyridin-2-yl)piperazine: This compound has chlorine atoms instead of fluorine atoms, which may affect its chemical and biological properties.

    1-(2-Methylphenyl)-4-(3-methylpyridin-2-yl)piperazine: The presence of methyl groups instead of fluorine atoms can lead to differences in reactivity and pharmacological activity.

    1-(2-Bromophenyl)-4-(3-bromopyridin-2-yl)piperazine: Bromine atoms can influence the compound’s interactions with biological targets and its overall stability.

The uniqueness of this compound lies in its specific substitution pattern and the presence of fluorine atoms, which can enhance its metabolic stability and binding affinity to certain targets.

Properties

IUPAC Name

1-(2-fluorophenyl)-4-(3-fluoropyridin-2-yl)piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15F2N3/c16-12-4-1-2-6-14(12)19-8-10-20(11-9-19)15-13(17)5-3-7-18-15/h1-7H,8-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWYAKHNNVCWIPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2F)C3=C(C=CC=N3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15F2N3
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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